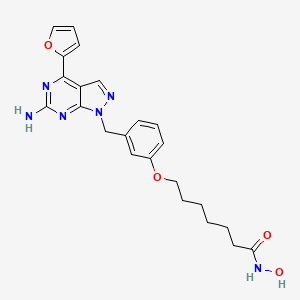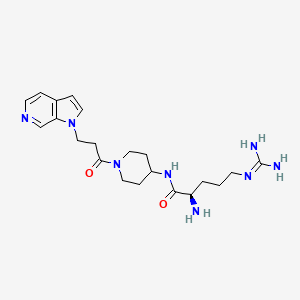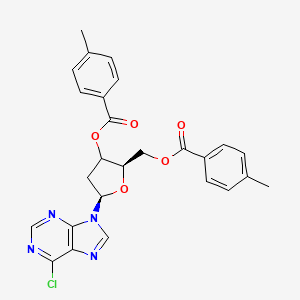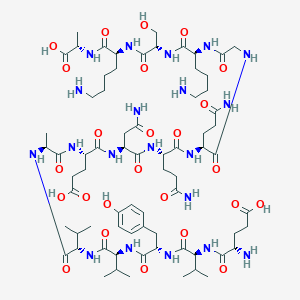
2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid;hydrate involves the incorporation of stable isotopes into the orotic acid molecule. One common method includes the use of labeled precursors in the synthetic pathway of orotic acid. The reaction conditions typically involve controlled environments to ensure the incorporation of the isotopes without altering the chemical structure of the compound .
Análisis De Reacciones Químicas
2,4-Dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Selective reduction of the carbonyl groups can be achieved without affecting the aromaticity of the pyrimidine ring.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include bases, acids, and specific nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used .
Aplicaciones Científicas De Investigación
2,4-Dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid;hydrate is widely used in scientific research, particularly in:
Chemistry: Used as a reference standard in isotope-labeled studies to track metabolic pathways and reaction mechanisms.
Biology: Employed in studies involving nucleotide metabolism and the synthesis of nucleic acids.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in cancer research where it helps in understanding DNA repair mechanisms.
Industry: Applied in the production of labeled compounds for pharmaceutical research and development
Mecanismo De Acción
The mechanism of action of 2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid;hydrate involves its incorporation into metabolic pathways where it acts as a precursor or intermediate. The labeled isotopes allow for the tracking of the compound through various biochemical processes, providing insights into the molecular targets and pathways involved. This is particularly useful in studies of nucleotide synthesis and DNA repair mechanisms .
Comparación Con Compuestos Similares
Similar compounds to 2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid;hydrate include:
Orotic acid: The non-labeled version of the compound, used in similar biochemical studies.
5-Amino-2,4-dioxo-1H-pyrimidine-6-carboxylic acid: Another pyrimidine derivative with different functional groups, used in various chemical and biological applications.
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds are structurally similar and are used as inhibitors in cancer research.
The uniqueness of this compound lies in its stable isotope labeling, which provides a powerful tool for tracing and studying metabolic pathways with high precision .
Propiedades
Fórmula molecular |
C5H6N2O5 |
|---|---|
Peso molecular |
177.09 g/mol |
Nombre IUPAC |
2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid;hydrate |
InChI |
InChI=1S/C5H4N2O4.H2O/c8-3-1-2(4(9)10)6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);1H2/i5+1,6+1,7+1; |
Clave InChI |
YXUZGLGRBBHYFZ-RYBQTAQPSA-N |
SMILES isomérico |
C1=C([15NH][13C](=O)[15NH]C1=O)C(=O)O.O |
SMILES canónico |
C1=C(NC(=O)NC1=O)C(=O)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2S)-2-[(3S,4R,13S,16R,22S,28S,31S,34R)-16-[(1R)-1-aminoethyl]-3-[[(2S)-4-amino-2-[[(Z)-12-methyltetradec-3-enoyl]amino]-4-oxobutanoyl]amino]-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-31-yl]propanoic acid](/img/structure/B12401050.png)

![(2S)-2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]butanamide](/img/structure/B12401060.png)
![(4R,7R,8R,9Z,14E,16Z,18S,20R)-18,20-dihydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione](/img/structure/B12401061.png)



![(3S,7R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-[dideuterio(hydroxy)methyl]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B12401091.png)


